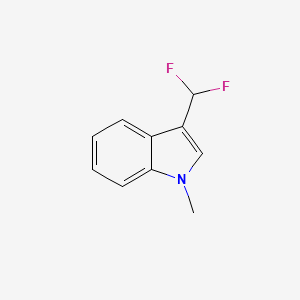

3-(Difluoromethyl)-1-methyl-1H-indole

説明

Structure

3D Structure

特性

分子式 |

C10H9F2N |

|---|---|

分子量 |

181.18 g/mol |

IUPAC名 |

3-(difluoromethyl)-1-methylindole |

InChI |

InChI=1S/C10H9F2N/c1-13-6-8(10(11)12)7-4-2-3-5-9(7)13/h2-6,10H,1H3 |

InChIキー |

NISVJUWNSIYOMS-UHFFFAOYSA-N |

正規SMILES |

CN1C=C(C2=CC=CC=C21)C(F)F |

製品の起源 |

United States |

Synthetic Methodologies for 3 Difluoromethyl 1 Methyl 1h Indole and Analogues

Strategies for C3-Difluoromethylation of Indoles

The direct functionalization of the C3 position of the indole (B1671886) ring with a difluoromethyl group presents a synthetic challenge. Recent advancements in photoredox catalysis and electrochemistry have provided powerful tools to achieve this transformation through radical-mediated pathways.

Photocatalytic Approaches to C3-Difluoromethylation

Visible-light photoredox catalysis has emerged as a mild and efficient method for generating radical species under ambient conditions, enabling a variety of challenging chemical transformations.

The generation of the difluoromethyl radical (•CF2H) is the cornerstone of these photocatalytic methods. A variety of stable and easily handleable precursors have been developed for this purpose. One common strategy involves the use of sulfonium (B1226848) salts, such as S-(difluoromethyl)diarylsulfonium salts, which can release the •CF2H radical upon single-electron reduction. researchgate.net Another effective source is difluoromethyl tetrazole sulfone, which participates in the formation of an electron donor-acceptor (EDA) complex with the indole substrate. rsc.org Upon photoirradiation, this complex can facilitate a single-electron transfer to generate the difluoromethyl radical. rsc.org Other notable precursors include difluoromethyltriphenylphosphonium bromide ([Ph3PCF2H]+Br−), which is valued for its stability and ease of preparation. nih.gov

The selection of the appropriate difluoromethyl radical source is crucial and can influence reaction efficiency and substrate scope.

Photoredox catalysts are essential for absorbing visible light and initiating the single-electron transfer (SET) processes that lead to the formation of the difluoromethyl radical. Iridium-based complexes, such as fac-Ir(ppy)3 (tris(2-phenylpyridine)iridium(III)), are widely employed due to their favorable photophysical and electrochemical properties. researchgate.net

The general mechanism involves the excitation of the photocatalyst by visible light to a long-lived triplet excited state. This excited state is a potent single-electron oxidant and reductant. In the context of C3-difluoromethylation, the excited photocatalyst typically reduces the difluoromethyl radical precursor in an oxidative quenching cycle. The resulting difluoromethyl radical then adds to the electron-rich C3 position of the indole. The subsequent indolyl radical intermediate is then oxidized to a cation, followed by deprotonation to afford the final product and regenerate the ground-state photocatalyst. vu.nl

While specific data for the direct photocatalytic C3-difluoromethylation of 1-methyl-1H-indole is not extensively tabulated in the reviewed literature, the general applicability of these methods to N-substituted indoles is well-established. The following table provides representative conditions for the trifluoromethylation of a 2-substituted N-methylindole, illustrating a similar radical functionalization at the C3 position. vu.nl

| Substrate | Radical Source | Photocatalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1,2-dimethyl-1H-indole | Sodium trifluoromethylsulfinate | 2-tert-butylanthraquinone | Ammonium carbonate | Acetonitrile | 30 |

Electrochemical Difluoromethylation of Indoles

Electrochemical synthesis offers a green and sustainable alternative to traditional chemical methods, often avoiding the need for stoichiometric oxidants or catalysts.

A significant advancement in the difluoromethylation of indoles is the development of electrochemical protocols that operate without the need for external catalysts or chemical oxidants. rsc.orgcolab.ws In these systems, electrons serve as the "reagents" for initiating the desired transformation. A common and effective difluoromethyl source for these reactions is sodium difluoromethanesulfinate (HCF2SO2Na). rsc.orgcolab.ws

These reactions are typically carried out in an undivided electrochemical cell at room temperature. The absence of catalysts and strong oxidants simplifies the reaction setup and purification process, making it an attractive method for organic synthesis.

The following table summarizes the results of an electrochemical C2-difluoromethylation of various indole derivatives, demonstrating the feasibility of this catalyst- and oxidant-free approach. While the primary focus of the study was on C2 functionalization, it provides a strong basis for exploring C3-difluoromethylation under modified conditions. rsc.org

| Substrate | Difluoromethyl Source | Solvent | Current (mA) | Yield (%) |

|---|---|---|---|---|

| 1-methyl-1H-indole | HCF2SO2Na | CH3CN/H2O | 10 | 75 (at C2) |

| 1-benzyl-1H-indole | HCF2SO2Na | CH3CN/H2O | 10 | 72 (at C2) |

| 5-methoxy-1-methyl-1H-indole | HCF2SO2Na | CH3CN/H2O | 10 | 78 (at C2) |

The mechanism of electrochemical difluoromethylation of indoles is believed to proceed through a radical pathway. rsc.org Cyclic voltammetry (CV) and control experiments support this hypothesis. The process is initiated by the anodic oxidation of the indole to form a radical cation. Concurrently, the difluoromethyl radical (•CF2H) is generated from the difluoromethyl source.

The •CF2H radical then adds to the indole radical cation. The regioselectivity of this addition (C2 vs. C3) can be influenced by the reaction conditions and the substitution pattern of the indole. Following the radical addition, the resulting intermediate undergoes further electrochemical and chemical steps to yield the final difluoromethylated indole. This process avoids the use of external oxidants by leveraging the electrochemical potential to drive the necessary redox events.

Transition Metal-Mediated C3-Difluoromethylation

Transition metal catalysis offers powerful and versatile methods for the formation of carbon-fluorine bonds, including the introduction of the difluoromethyl group onto the indole scaffold. rsc.org These methods often provide high regioselectivity and functional group tolerance.

Copper-Catalyzed Difluoromethylation Approaches

Copper-catalyzed reactions have emerged as a practical approach for the difluoromethylation of indoles. One notable method involves the use of sodium difluoromethylsulfinate (HCF2SO2Na) as the difluoromethyl source, catalyzed by a Cu(II) complex. rsc.org This approach demonstrates high selectivity for the C-2 position of the indole ring. rsc.org While the primary focus of this specific method is C-2 difluoromethylation, copper catalysis is also relevant for C-3 functionalization. For instance, a copper-catalyzed difluoromethylation of 2- or 3-propargylamide-substituted indoles using ICF2CO2Et proceeds via a radical cascade cyclization process to form mono- and bis-difluoromethylated indoloazepinone derivatives. rsc.org

Another significant copper-catalyzed method is the synthesis of indol-3-yl α-(difluoromethyl)-α-(trifluoromethyl)carbinols. acs.orgnih.gov This reaction proceeds through a Friedel-Crafts-type mechanism and tolerates a wide array of functional groups on the indole ring, such as formyl, cyano, nitro, alkyloxide, and halogens, providing good to excellent yields. acs.orgnih.gov

| Catalyst | Difluoromethyl Source | Substrate Scope | Key Features |

| Cu(II) complex | HCF2SO2Na | Indole derivatives | Highly selective for C-2 position |

| Copper | ICF2CO2Et | 2- or 3-propargylamide-substituted indoles | Radical cascade cyclization |

| Copper | Not specified | Indoles | Synthesis of indol-3-yl α-(difluoromethyl)-α-(trifluoromethyl)carbinols via Friedel-Crafts-type mechanism |

Palladium-Catalyzed Methods for Aryl Halide Difluoromethylation (Applicability to Indole Halides)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and can be applied to the difluoromethylation of aryl halides, including halogenated indoles. These methods typically involve the coupling of an indole halide with a difluoromethylating agent. While direct C-H arylation of indoles is well-established, the intermolecular migratory insertion of aryl-Pd(II) species into the C=C double bond of indoles presents challenges. nih.gov

However, palladium-catalyzed methodologies have been successfully employed for the synthesis of various functionalized indoles. For example, a palladium-catalyzed substrate-controlled regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides provides access to a variety of trifluoromethyl-containing indoles and indolines. researchgate.net Additionally, palladium-catalyzed direct C(sp3)–H arylation of indole-3-ones with aryl halides has been developed for the synthesis of 2-monoarylated indole-3-ones. nih.gov These examples highlight the potential of palladium catalysis for the functionalization of the indole core, which can be conceptually extended to the introduction of a difluoromethyl group at the C3 position of an appropriately substituted indole precursor.

| Catalyst System | Reactants | Product Type |

| Palladium | Unactivated alkenes, Trifluoroacetimidoyl chlorides | Trifluoromethyl-containing indoles and indolines |

| Palladium | Indole-3-ones, Aryl halides | 2-monoarylated indole-3-ones |

Nickel-Catalyzed Difluoromethylation (Applicability to Indole Systems)

Nickel catalysis provides a cost-effective and efficient alternative to palladium for cross-coupling reactions. Nickel-catalyzed regioselective C(2)-H difluoroalkylation of C-3 unsubstituted indoles has been achieved using a simple (DME)NiCl2/Xantphos system with fluoroalkyl bromides. nih.gov This method exhibits excellent regioselectivity for the C-2 position and tolerates various functional groups on the indole backbone. nih.gov

Furthermore, nickel-catalyzed cross-coupling of (hetero)aryl chlorides with chlorodifluoromethane (B1668795) (ClCF2H) offers a direct method for the difluoromethylation of aromatic systems. thieme-connect.de This reaction proceeds under mild conditions and has a broad substrate scope, suggesting its applicability to chloro-substituted indoles for the synthesis of difluoromethylated indole derivatives. thieme-connect.de The proposed mechanism involves the oxidative addition of the aryl halide to a nickel(0) species, followed by a radical pathway involving a difluoromethyl radical. thieme-connect.de

| Catalyst System | Difluoromethyl Source | Substrate | Key Features |

| (DME)NiCl2/Xantphos | Fluoroalkyl bromides | C-3 unsubstituted indoles | Excellent C-2 regioselectivity |

| NiCl2/ligand | ClCF2H | (Hetero)aryl chlorides | Broad substrate scope, mild conditions |

Friedel-Crafts Type Reactions for Difluoromethylated Indole Carbinols

Friedel-Crafts reactions offer a direct method for the alkylation of electron-rich aromatic compounds like indoles. A facile and straightforward method for the synthesis of difluoromethylated indole-3-carbinols involves the in situ generation of difluoroacetaldehyde (B14019234) from difluoroacetaldehyde ethyl hemiacetal in the presence of a base or an acid. rsc.org This protocol is characterized by good to excellent yields, broad substrate compatibility, and good functional group tolerance. rsc.org

Another approach involves the reaction of electron-rich arenes, including indoles, with 2,2-difluorovinyl arylsulfonates in trifluoroethanol to synthesize α,α-difluoromethyl carbinols. rsc.org This method takes advantage of the ready in situ generation of difluoroacetaldehyde. rsc.org Additionally, a one-pot Friedel-Crafts-type acylation-alkylation of indoles with fluorinated acids under metal- and additive-free conditions has been demonstrated for the synthesis of di-fluoromethyl-bis(indolyl)methanols in moderate to high yields. nih.gov

| Reagents | Product | Key Features |

| Difluoroacetaldehyde ethyl hemiacetal, Base or acid | Difluoromethylated indole-3-carbinols | Good to excellent yields, broad substrate compatibility |

| 2,2-Difluorovinyl arylsulfonates, Trifluoroethanol | α,α-Difluoromethyl carbinols | In situ generation of difluoroacetaldehyde |

| Fluorinated acids | Di-fluoromethyl-bis(indolyl)methanols | Metal- and additive-free, one-pot reaction |

Photoinduced Catalyst-Free Difluoromethylation via Electron Donor-Acceptor Complexes

Photoinduced reactions provide a green and efficient alternative to traditional synthetic methods. A catalyst-free difluoromethylation–cyclization of indole derivatives can be achieved through the formation of an electron donor-acceptor (EDA) complex between the indole derivative and a difluoromethyl source, such as difluoromethyl tetrazole sulfone, under visible light. rsc.orgresearchgate.net This photochemical reaction is initiated by the photoexcitation of the EDA complex, leading to a single-electron transfer process and the generation of a difluoromethyl radical. rsc.orgnih.govacs.org The reaction tolerates a variety of functional groups and proceeds under mild conditions. rsc.org The formation of the EDA complex is a crucial step for the success of this transformation. rsc.org

| Difluoromethyl Source | Key Features | Mechanism |

| Difluoromethyl tetrazole sulfone | Catalyst-free, visible light, mild conditions | Formation of an electron donor-acceptor (EDA) complex, single-electron transfer, radical cyclization |

Strategies for N1-Methylation of Indole Derivatives

The methylation of the N1 position of the indole ring is a common transformation in the synthesis of indole-containing compounds. A variety of methods are available for this purpose, with the choice of reagent and conditions often depending on the other functional groups present in the molecule.

A practical and environmentally friendly method for the N-methylation of indoles utilizes dimethyl carbonate (DMC) as the methylating agent. researchgate.net This method is suitable for large-scale production and provides the desired N-methylated product in high yields and purity. researchgate.net The reaction can be catalyzed by a base such as potassium carbonate. researchgate.net When 1,4-diazabicyclo[2.2.2]octane (DABCO) is used as a catalyst with DMC, only the N-methylated indole is formed. researchgate.netst-andrews.ac.uk

For indole systems containing electron-donating groups, N-methylation with dimethyl carbonate at reflux can provide high yields. google.com For instance, 5-methoxyindole (B15748) can be converted to 1-methyl-5-methoxyindole in 97% yield. google.com In some cases, a phase-transfer catalyst like tetrabutylammonium (B224687) bromide can be used in conjunction with a base such as potassium hydroxide (B78521) in a solvent like N,N-dimethylformamide (DMF). google.com

It is important to note that the nature of the substituent on the indole ring can influence the outcome of the N-methylation reaction. While many functional groups are tolerated, substrates like gramine, indole-3-methanol, and tryptamine (B22526) may lead to complex mixtures of products when using dimethyl carbonate. google.com

| Methylating Agent | Catalyst/Base | Key Features |

| Dimethyl carbonate (DMC) | Potassium carbonate | Environmentally friendly, high yield, suitable for large scale |

| Dimethyl carbonate (DMC) | 1,4-diazabicyclo[2.2.2]octane (DABCO) | Selective N-methylation |

| Dimethyl carbonate (DMC) | Potassium hydroxide, Tetrabutylammonium bromide | Effective for indoles with electron-donating groups |

General N-Alkylation Protocols for Indoles

The N-alkylation of the indole nucleus is a fundamental transformation in indole chemistry. For the synthesis of 3-(Difluoromethyl)-1-methyl-1H-indole, this step involves the introduction of a methyl group at the N1 position. A variety of protocols exist for this purpose, ranging from classical methods to modern catalytic systems.

Classical N-alkylation often employs a strong base to deprotonate the indole nitrogen, followed by reaction with an alkyl halide. rsc.org A common combination is sodium hydride (NaH) as the base and an alkyl halide (e.g., methyl iodide) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). rsc.org While often high-yielding, these conditions can have limitations regarding substrate scope due to the highly basic conditions and potential safety concerns on a larger scale. rsc.org

More recent developments have focused on milder and more versatile methods. Copper-catalyzed N-alkylation has emerged as an efficient alternative, allowing for the coupling of indoles with various alkylating agents under less stringent conditions. For instance, a method utilizing copper iodide (CuI) and potassium hydroxide (KOH) with tri(p-tolyl)phosphine as a ligand has been developed for the reductive cross-coupling between N-tosylhydrazones and indoles, affording a wide range of N-alkylated indoles in moderate to good yields. rsc.orgresearchgate.net Other base-catalyzed one-pot additions, such as using cesium carbonate, have also been reported for the N-1 alkylation of indoles with specific electrophiles like α-iminoketones. nih.gov

Table 1: Comparison of General N-Alkylation Protocols for Indoles

| Method | Typical Reagents | Solvent | Temperature | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Classical (Strong Base) | Indole, Sodium Hydride (NaH), Alkyl Halide | DMF or THF | 0 °C to RT | High yields, well-established | Use of strong base, limited functional group tolerance, safety concerns rsc.org |

| Copper-Catalyzed | Indole, N-Tosylhydrazone, CuI, KOH, P(p-Tol)3 | Not specified | Not specified | Milder conditions, broader scope | Requires catalyst, potential for metal contamination rsc.orgresearchgate.net |

| Base-Catalyzed (Mild) | Indole, α-iminoketone, Cesium Carbonate (Cs2CO3) | Not specified | Room Temp | Mild conditions, complementary to other methods | Substrate-specific (α-iminoketones) nih.gov |

Sequential Functionalization Strategies for N1-Methylation Following C3-Difluoromethylation

A logical and common approach to synthesizing 3-(Difluoromethyl)-1-methyl-1H-indole is through a sequential strategy. This involves first introducing the difluoromethyl group at the C3 position of the indole ring, followed by the methylation of the indole nitrogen.

The initial step, C3-difluoromethylation, can be achieved through various methods. Electrophilic substitution reactions are a primary route. While the direct C3-difluoromethylation of indole itself is not extensively documented in a single step, analogous C2-difluoromethylations have been developed using reagents like sodium difluoromethylsulfinate (HCF2SO2Na) with a copper(II) catalyst and an oxidant. rsc.org This suggests a plausible pathway where an electrophilic "CHF2+" equivalent is generated and attacks the electron-rich C3 position of an indole derivative. The reaction of indol-3-ylmethanols with other indoles to form diindolylmethanes demonstrates the feasibility of Friedel-Crafts type reactions at the C3 position. nih.gov

Once the 3-(difluoromethyl)-1H-indole intermediate is obtained, the second step is the N1-methylation. This can be accomplished using any of the general N-alkylation protocols described in section 2.2.1. For example, the intermediate could be treated with sodium hydride and methyl iodide in DMF to yield the final product. This sequential approach offers flexibility, as the conditions for each step can be optimized independently.

Plausible Sequential Synthesis Route:

C3-Difluoromethylation: An indole starting material is treated with a difluoromethylating agent (e.g., generated from HCF2SO2Na) under catalytic conditions to selectively install the CHF2 group at the C3 position.

N1-Methylation: The resulting 3-(difluoromethyl)-1H-indole is then subjected to standard N-alkylation conditions (e.g., NaH/CH3I in DMF) to afford 3-(Difluoromethyl)-1-methyl-1H-indole.

Combined and Convergent Synthetic Approaches for 3-(Difluoromethyl)-1-methyl-1H-indole

More advanced synthetic strategies aim to reduce the number of steps, improve efficiency, and build molecular complexity rapidly. Combined and convergent approaches are central to this philosophy.

A combined approach , such as a one-pot reaction, would involve the formation of both the C3-CHF2 and N1-CH3 bonds in a single reaction vessel without isolating intermediates. For instance, a one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation sequence has been developed for 1,2,3-trisubstituted indoles. rsc.org This strategy could potentially be adapted by using a difluoromethyl-containing ketone as a starting material, which would first undergo Fischer indolisation with N-methylphenylhydrazine, directly forming the 3-(difluoromethyl)-1-methyl-1H-indole scaffold in a single, streamlined process.

Scalability and Process Development in Difluoromethylated Indole Synthesis

Moving a synthetic route from laboratory-scale to industrial production introduces numerous challenges. Process development focuses on creating a safe, cost-effective, robust, and scalable synthesis.

Large-Scale Synthesis Considerations

When scaling up the synthesis of difluoromethylated indoles, several factors must be carefully considered:

Reagent Cost and Availability: The cost of specialized difluoromethylating agents and catalysts can be prohibitive for large-scale production. Identifying inexpensive and readily available sources for the CHF2 group is crucial. acs.org

Process Safety: Reactions involving highly reactive or toxic reagents, such as sodium hydride or certain oxidants, require rigorous safety protocols and specialized equipment on a large scale. rsc.org The exothermic nature of many reactions must also be managed to prevent thermal runaways.

Reaction Optimization: Conditions that are effective on a gram scale may not be optimal on a kilogram scale. Factors such as reaction time, temperature, concentration, and mixing efficiency need to be re-optimized. The use of automated systems can accelerate the screening of reaction conditions. nih.gov

Work-up and Purification: Isolation and purification of the final product can become a bottleneck in large-scale synthesis. Methods like crystallization are preferred over chromatography due to cost and throughput. Developing a process where the product precipitates directly from the reaction mixture is ideal.

Waste Management: Large-scale synthesis generates significant amounts of waste. Developing routes that minimize solvent usage and by-product formation is essential for economic and environmental reasons.

Green Chemistry Principles in Difluoromethylation Protocols

Incorporating green chemistry principles into the synthesis of difluoromethylated indoles is critical for developing sustainable manufacturing processes. sruc.ac.uk

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Reagents like fluoroform (CHF3) are considered highly atom-efficient sources for the difluoromethyl group. sci-hub.sersc.org

Use of Safer Reagents and Solvents: Efforts are being made to replace hazardous reagents and solvents with safer alternatives. For example, electrochemical methods can eliminate the need for chemical oxidants. rsc.orgacs.org

Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts that can operate under mild conditions is a key area of research.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Electrochemical synthesis represents a catalyst-free approach where electrons serve as the reagent. rsc.org

Continuous Flow Chemistry: Continuous flow processes offer several advantages for scalability and safety, including better heat management, improved reaction control, and the ability to safely handle hazardous reagents like fluoroform. sci-hub.sersc.orgusp.org This technology is particularly well-suited for difluoromethylation reactions.

Reactivity and Chemical Transformations of 3 Difluoromethyl 1 Methyl 1h Indole

Chemical Transformations at the Indole (B1671886) Core

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. However, the nature and position of substituents can significantly modulate this inherent reactivity and direct the course of chemical reactions.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of indoles, with the C3-position being the most nucleophilic and kinetically favored site for attack. ic.ac.uk In 3-(difluoromethyl)-1-methyl-1H-indole, the C3-position is occupied, thereby redirecting electrophiles to other positions on the indole ring. The regiochemical outcome of such substitutions is dictated by the interplay of the electronic effects of the N-methyl and C3-difluoromethyl groups.

The N-methyl group is an activating group, increasing the electron density of the indole ring through an inductive effect. rsc.org Conversely, the difluoromethyl (CHF₂) group at C3 is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, thus deactivating the ring towards electrophilic attack. mdpi.com

Given that C3 is blocked, electrophilic attack is anticipated to occur at the C2, C4, C5, C6, or C7 positions. For many 3-substituted indoles, substitution may be directed to the C2-position of the pyrrole (B145914) ring or the C6-position of the benzene (B151609) ring. bhu.ac.in In cases where the C3-substituent is deactivating, electrophilic attack on the benzene portion of the indole nucleus, particularly at the C6 position, can be favored. Some studies on 3-substituted indoles have shown that reactions such as bromination can occur regioselectively at the C6-position. Nitration of 3-substituted indoles under acidic conditions can also lead to substitution on the benzene ring, for example at the C5 position, because strong acids protonate the C3-position, deactivating the pyrrole ring. bhu.ac.in

For 3-(difluoromethyl)-1-methyl-1H-indole, while the CHF₂ group deactivates the entire ring, the N-methyl group enhances the nucleophilicity of the pyrrole moiety. Therefore, electrophilic substitution could potentially occur at the C2-position. However, the strong deactivating effect of the adjacent CHF₂ group might sterically and electronically disfavor this position. Consequently, substitution on the benzene ring, likely at the C4 or C6 positions, which are ortho and para to the ring-junction nitrogen, respectively, becomes more probable. The precise outcome would depend on the specific electrophile and reaction conditions used. bhu.ac.in

| Reaction Type | Reagent/Conditions | Predicted Major Product(s) | Reference |

| Bromination | Br₂ in Acetic Acid | 6-Bromo-3-(difluoromethyl)-1-methyl-1H-indole | |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro- or 6-Nitro-3-(difluoromethyl)-1-methyl-1H-indole | bhu.ac.in |

| Friedel-Crafts Acylation | Acyl chloride, Lewis Acid | Substitution at C6 or C2 | nih.gov |

| Vilsmeier-Haack Formylation | POCl₃, DMF | 2-Formyl- or 6-Formyl-3-(difluoromethyl)-1-methyl-1H-indole | rsc.org |

Nucleophilic Reactions and Cross-Coupling Strategies

The indole ring itself is generally not susceptible to direct nucleophilic aromatic substitution (SNAr) due to its electron-rich nature. Such reactions typically require the presence of a good leaving group (e.g., a halogen) and often strong electron-withdrawing groups to activate the ring system. Therefore, to engage 3-(difluoromethyl)-1-methyl-1H-indole in nucleophilic substitutions or transition-metal-catalyzed cross-coupling reactions, it would first need to be functionalized, for instance, via electrophilic halogenation as described above.

Once a halogenated derivative, such as 6-bromo-3-(difluoromethyl)-1-methyl-1H-indole, is obtained, it can serve as a versatile substrate for various cross-coupling reactions. These powerful C-C and C-heteroatom bond-forming methodologies are widely used to elaborate complex molecular scaffolds. nih.gov

Suzuki-Miyaura Coupling: Reaction of a bromo- or iodo-substituted indole derivative with an aryl or vinyl boronic acid (or ester) in the presence of a palladium catalyst and a base would lead to the formation of a new C-C bond at the position of halogenation. nih.gov

Sonogashira Coupling: Palladium- and copper-catalyzed coupling with a terminal alkyne would install an alkynyl group onto the indole core. nih.gov

Heck Coupling: Palladium-catalyzed reaction with an alkene could be used to introduce a vinyl substituent.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine would allow for the synthesis of amino-indole derivatives.

These strategies provide a modular approach to a wide array of complex derivatives starting from the halogenated 3-(difluoromethyl)-1-methyl-1H-indole scaffold, highlighting the synthetic utility of this building block after initial functionalization. rsc.org

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Base | Aryl-substituted indole | nih.gov |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base | Alkynyl-substituted indole | nih.gov |

| Heck | Alkene | Pd(OAc)₂, Ligand, Base | Alkenyl-substituted indole | |

| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | Amino-substituted indole |

Reactions Involving the Difluoromethyl Group

The difluoromethyl group is not merely a passive substituent; its C-H bond possesses reactivity that can be exploited for further molecular diversification.

Reactivity of the C-H Bond within the Difluoromethyl Moiety

The C-H bond in the difluoromethyl group is acidic relative to a standard methyl group due to the inductive effect of the two fluorine atoms. This allows for deprotonation by strong bases, such as lithium diisopropylamide (LDA) or other organolithium reagents, to generate a difluoro-stabilized carbanion. This nucleophilic species can then react with various electrophiles. For instance, functionalization of 3-(difluoromethyl)pyridine (B1298654) has been achieved through direct deprotonation followed by trapping with electrophiles. researchgate.net

Alternatively, the C-H bond can participate in radical reactions. The difluoromethyl radical (•CHF₂) can be generated from various precursors under photoredox or other radical initiation conditions. mdpi.comjlu.edu.cn While direct C-H abstraction from the difluoromethyl group of the indole is challenging, its involvement in radical cyclization or addition reactions, subsequent to the formation of a radical elsewhere in the molecule, is a plausible transformation pathway. rsc.orgresearchgate.net

| Transformation | Reagent/Conditions | Intermediate | Potential Product | Reference |

| Deprotonation-Alkylation | Strong Base (e.g., LDA), then Electrophile (E⁺) | α-fluoro carbanion | 3-(Difluoro-E-methyl)-1-methyl-1H-indole | researchgate.net |

| Radical Abstraction | Radical Initiator | Difluoromethyl radical | Dimerization or trapping products | jlu.edu.cn |

Potential for Further Fluorination or Defluorination

The difluoromethyl group represents an intermediate oxidation state of the C1 fluorinated methyl series and can potentially undergo further fluorination to a trifluoromethyl (CF₃) group or be partially reduced (defluorinated).

Further Fluorination: The conversion of a CHF₂ group to a CF₃ group is a challenging transformation that typically requires harsh conditions or specialized reagents. Electrophilic fluorinating agents, such as Selectfluor, could potentially achieve this, although such reactions are not common. More feasible routes might involve radical-based processes or oxidative fluorination methods, but these are often substrate-specific and may not be compatible with the sensitive indole nucleus. harvard.edunih.gov

Defluorination: Selective single defluorination of a CHF₂ group to a monofluoromethyl (CH₂F) group is also a difficult transformation. However, reductive defluorination of trifluoromethylarenes to difluoromethylarenes has been achieved using reagents like magnesium metal or via photoredox catalysis, suggesting that similar strategies might be adaptable for the reduction of the CHF₂ group, albeit likely requiring specific conditions to control the extent of defluorination. ccspublishing.org.cncas.cn The selective cleavage of a single C-F bond in a difluoromethyl group can be mediated by frustrated Lewis pairs, which could potentially lead to monofunctionalized products. nih.gov

Influence of the Difluoromethyl and Methyl Groups on Indole Ring Reactivity

In stark contrast, the 3-difluoromethyl group is a potent electron-withdrawing group, exerting a strong deactivating effect on the entire indole system through induction. This deactivation makes electrophilic aromatic substitution reactions more difficult to achieve compared to simple 1-methylindole (B147185) and significantly influences the regioselectivity. With the highly nucleophilic C3 position blocked and deactivated, electrophilic attack is diverted to other positions, primarily on the benzene ring (e.g., C6) or potentially the less-deactivated C2 position. The presence of the CHF₂ group also increases the acidity of the C-H bond within the group itself, opening up avenues for functionalization via deprotonation. researchgate.net

Electronic Effects on the Indole System

The difluoromethyl group at the C3 position of the 1-methyl-1H-indole nucleus exerts a significant influence on the electron density distribution of the heterocyclic system. Primarily, the CF2H group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This inductive effect (-I) deactivates the indole ring, particularly the C2 position, towards electrophilic attack.

The impact of substituents on the electronic properties of the indole ring can be quantitatively assessed using Hammett parameters. Although specific Hammett constants for the 3-CF2H substituent on an indole ring are not extensively documented, the σp value for a difluoromethyl group on a benzene ring is approximately 0.30, indicating its electron-withdrawing nature. This value suggests a significant deactivation of the aromatic system.

The following table summarizes the expected electronic effects of the 3-difluoromethyl group on the 1-methyl-1H-indole system based on general principles of physical organic chemistry.

| Property | Effect of 3-Difluoromethyl Group | Rationale |

| Nucleophilicity of the Indole Ring | Decreased | Strong inductive electron withdrawal (-I effect) by the CF2H group. |

| Susceptibility to Electrophilic Attack | Decreased | Deactivation of the aromatic system, particularly at the C2 position. |

| HOMO Energy Level | Lowered | Electron-withdrawing nature of the substituent stabilizes the HOMO. |

| Oxidation Potential | Increased | The molecule is more resistant to oxidation due to a lower HOMO energy. |

Stereoelectronic Considerations

Stereoelectronic effects, which involve the interplay of orbital alignment and electronic properties, are crucial in determining the reactivity and conformational preferences of molecules. For 3-(difluoromethyl)-1-methyl-1H-indole, the orientation of the C-F bonds relative to the indole ring system can influence its reactivity.

The C-H bond of the difluoromethyl group can act as a weak hydrogen bond donor, a property that becomes significant in interactions with reagents or in the solid state. Furthermore, the σ* orbitals of the C-F bonds are low-lying acceptor orbitals. Hyperconjugative interactions between the π-system of the indole ring and these σ* orbitals can occur, although the extent of this interaction for a C3-substituent is a subject of detailed computational analysis.

Conformational analysis of the difluoromethyl group at the C3 position is essential. The rotational barrier around the C3-CF2H bond will determine the preferred orientation of the substituent relative to the plane of the indole ring. This conformation can, in turn, affect the accessibility of adjacent sites and the stereochemical outcome of reactions. While specific conformational studies on 3-(difluoromethyl)-1-methyl-1H-indole are not prevalent in the literature, related studies on fluorinated alkanes suggest that gauche interactions and dipole-dipole repulsions play a significant role in determining conformational preferences.

Radical and Tandem Cyclization Reactions in Difluoromethylated Indole Chemistry

The unique electronic properties of the difluoromethyl group make 3-(difluoromethyl)-1-methyl-1H-indole an interesting substrate for radical and tandem cyclization reactions. These reactions often proceed through pathways that are complementary to traditional ionic reactions and are particularly useful for the construction of complex polycyclic structures.

Recent research has highlighted the utility of difluoromethylated building blocks in constructing novel heterocyclic systems. For instance, copper-catalyzed direct difluoromethylation of activated alkenes followed by a cyclization cascade has been developed to afford difluorinated oxindoles and quinoline-2,4-diones. researchgate.net This methodology proceeds via a proposed tandem radical cyclization process. researchgate.net

Visible-light-induced radical cascade cyclizations have also emerged as a powerful tool. While many examples focus on trifluoromethylated derivatives, the underlying principles are applicable to difluoromethylated compounds. researchgate.netrsc.org These reactions often involve the generation of a difluoromethyl radical, which can then engage in intramolecular cyclization with a suitably positioned unsaturated moiety on the indole scaffold. For example, a photoinduced, catalyst-free difluoromethylation–cyclization of indole derivatives has been reported, proceeding via an electron donor–acceptor (EDA) complex. researchgate.net Although this study focused on N-alkenylindoles, the concept can be extended to C3-functionalized indoles.

The following table summarizes representative examples of radical and tandem cyclization reactions involving fluoromethylated indole derivatives, providing insights into the potential reactivity of 3-(difluoromethyl)-1-methyl-1H-indole in similar transformations.

| Reaction Type | Substrate Type | Key Features | Reference |

| Photoinduced Difluoromethylation–Cyclization | N-alkenylindole derivatives | Catalyst-free, visible light, formation of an EDA complex. researchgate.net | researchgate.net |

| Visible-Light-Induced Radical Cascade Cyclization | Indole derivatives with pendant alkenes | Catalyst-free synthesis of trifluoromethylated heterocycles. researchgate.netrsc.org | researchgate.netrsc.org |

| Cu-Catalyzed Tandem Radical Cyclization | Activated alkenes | Direct difluoromethylation followed by cyclization to form oxindoles and quinolones. researchgate.net | researchgate.net |

These examples underscore the potential of the difluoromethylated indole core in constructing complex, fluorine-containing polycyclic systems through modern synthetic methodologies. The electron-withdrawing nature of the difluoromethyl group can influence the regioselectivity and efficiency of these radical cyclizations.

Spectroscopic and Structural Analysis of 3-(Difluoromethyl)-1-methyl-1H-indole Remains Undocumented in Publicly Available Scientific Literature

A thorough investigation of publicly accessible scientific databases, chemical vendor information, and patent literature has revealed a significant lack of detailed spectroscopic data for the compound 3-(Difluoromethyl)-1-methyl-1H-indole. While the compound is listed by some chemical suppliers, confirming its existence and molecular formula (C₁₀H₉F₂N), the primary experimental data required for a full structural elucidation and spectroscopic analysis are not available in the reviewed sources.

Consequently, it is not possible to provide a detailed, scientifically accurate article with the specific data tables and in-depth analysis as requested for the following sections:

Spectroscopic and Structural Elucidation of 3 Difluoromethyl 1 Methyl 1h Indole

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRMS-ESI)

To generate the requested content, primary literature, such as a peer-reviewed journal article or a patent detailing the synthesis and characterization of 3-(Difluoromethyl)-1-methyl-1H-indole, would be required. Such a document would contain the necessary experimental chemical shifts, coupling constants, and mass spectrometry fragmentation data. Without this foundational information, any attempt to detail the spectroscopic analysis would be speculative and not based on established scientific findings.

Searches for related compounds, such as N-difluoromethyl indoles or other C3-substituted indoles, yielded spectroscopic information for those specific structures but cannot be extrapolated to the target molecule. The precise electronic and steric effects of the difluoromethyl group at the C3 position of the 1-methyl-1H-indole scaffold necessitate direct experimental measurement for accurate characterization.

Therefore, a comprehensive article on the spectroscopic and structural elucidation of 3-(Difluoromethyl)-1-methyl-1H-indole cannot be generated at this time due to the absence of the requisite primary scientific data.

Vibrational Spectroscopy for Functional Group Identification (e.g., Infrared (IR) Spectroscopy)

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of a molecule. When a molecule is exposed to infrared radiation, its bonds can absorb energy and vibrate at specific frequencies. These frequencies correspond to the stretching, bending, and rocking motions of the atoms. The resulting IR spectrum, a plot of light absorbance or transmittance versus frequency (typically expressed as wavenumber, cm⁻¹), provides a unique "fingerprint" of the molecule, revealing the presence of its functional groups.

For 3-(Difluoromethyl)-1-methyl-1H-indole, the IR spectrum can be analyzed by considering the contributions from the 1-methyl-indole core and the difluoromethyl substituent at the C3 position.

Indole (B1671886) Ring and Methyl Group Vibrations: The 1-methyl-indole portion of the molecule exhibits several characteristic absorption bands. Aromatic C-H stretching vibrations from the benzene (B151609) ring are expected to appear at wavenumbers slightly above 3000 cm⁻¹. libretexts.orglibretexts.org In contrast, the aliphatic C-H stretching vibrations from the N-methyl group will produce signals just below 3000 cm⁻¹. libretexts.orglibretexts.org The spectrum also features characteristic aromatic C=C ring stretching absorptions in the 1450–1620 cm⁻¹ region. libretexts.org Vibrations associated with the C-N bonds of the indole ring also contribute to this region of the spectrum. msu.edu Bending modes for the methyl group's C-H bonds typically appear around 1350-1470 cm⁻¹. libretexts.org

Difluoromethyl Group Vibrations: The difluoromethyl (-CHF₂) group introduces highly characteristic and intense absorption bands due to the carbon-fluorine bonds. The high electronegativity of fluorine results in strong dipole moments, leading to intense IR signals. The C-F stretching vibrations are expected to produce very strong bands in the fingerprint region, typically between 1100 cm⁻¹ and 1400 cm⁻¹. The C-H stretching vibration within the -CHF₂ group is anticipated in the 2900-3000 cm⁻¹ range.

The following table summarizes the predicted characteristic IR absorption bands for 3-(Difluoromethyl)-1-methyl-1H-indole based on established frequency ranges for its constituent functional groups.

Table 1: Predicted Characteristic Infrared (IR) Absorption Frequencies for 3-(Difluoromethyl)-1-methyl-1H-indole This table is generated based on typical frequency ranges for the specified functional groups and does not represent experimentally measured data for this specific compound.

| Frequency Range (cm⁻¹) | Bond / Functional Group | Vibrational Mode | Expected Intensity |

| 3000 - 3100 | C-H (Aromatic) | Stretching | Medium to Weak |

| 2850 - 3000 | C-H (Alkyl/Methyl) | Stretching | Medium |

| ~2900 - 3000 | C-H (in -CHF₂) | Stretching | Medium |

| 1450 - 1620 | C=C (Aromatic) | Ring Stretching | Medium to Strong |

| 1100 - 1400 | C-F | Stretching | Strong |

| 1350 - 1470 | C-H (Methyl) | Bending | Medium |

| 700 - 900 | C-H (Aromatic) | Out-of-Plane Bending | Strong |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique involves irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern. The pattern provides detailed information about the electron density within the crystal, allowing for the calculation of exact atomic positions, bond lengths, bond angles, and torsion angles.

A review of the current scientific literature and crystallographic databases indicates that the crystal structure of 3-(Difluoromethyl)-1-methyl-1H-indole has not yet been experimentally determined and reported.

Should a suitable single crystal of the compound be grown and analyzed, the X-ray diffraction experiment would yield a wealth of structural information. This data would include:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, the fundamental repeating block of the crystal lattice.

Crystal System and Space Group: The classification of the crystal's symmetry.

Molecular Geometry: The precise measurement of all bond lengths and angles, confirming the connectivity and revealing the molecule's conformation.

Intermolecular Interactions: The analysis would show how individual molecules pack together in the crystal, revealing non-covalent interactions such as hydrogen bonds (if applicable), dipole-dipole interactions, or π-stacking between indole rings, which govern the solid-state architecture.

For illustrative purposes, the table below shows the type of crystallographic data that is typically reported from an X-ray structure determination of a substituted indole derivative.

Table 2: Illustrative Crystal Data for a Representative Organic Molecule Note: This table is for illustrative purposes only to demonstrate the parameters obtained from an X-ray crystallography experiment. The data presented does not correspond to 3-(Difluoromethyl)-1-methyl-1H-indole.

| Parameter | Value |

| Chemical Formula | C₁₀H₁₀FN |

| Formula Weight | 163.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.761 |

| b (Å) | 14.242 |

| c (Å) | 9.719 |

| α (°) | 90 |

| β (°) | 107.60 |

| γ (°) | 90 |

| Volume (ų) | 1156.0 |

| Z (Molecules per unit cell) | 4 |

Computational and Theoretical Investigations of 3 Difluoromethyl 1 Methyl 1h Indole

Electronic Structure and Molecular Orbital Analysis (e.g., DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For 3-(Difluoromethyl)-1-methyl-1H-indole, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry and calculate its electronic properties. nih.gov

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. For an indole (B1671886) system, the HOMO is typically distributed across the π-system of the indole ring, indicating its electron-rich nature and susceptibility to electrophilic attack. The LUMO is also generally located over the π-system. The introduction of the electron-withdrawing difluoromethyl (CHF2) group at the C3 position is expected to lower the energy of both the HOMO and LUMO compared to 1,3-dimethylindole. This energy lowering can impact the molecule's reactivity and its electronic absorption spectra.

Table 1: Representative Frontier Molecular Orbital Energies (Hypothetical) This table illustrates typical data obtained from DFT calculations for comparative analysis.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| 1,3-Dimethylindole | -5.50 | -0.20 | 5.30 |

| 3-(Difluoromethyl)-1-methyl-1H-indole | -5.75 | -0.45 | 5.30 |

The difluoromethyl group is a known bioisostere for hydroxyl and thiol groups and is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This property significantly influences the electron distribution within the indole ring. A Mulliken or Natural Bond Orbital (NBO) population analysis would quantify the partial atomic charges on each atom.

It is predicted that the fluorine atoms will carry a significant negative partial charge, while the attached carbon and hydrogen atoms of the CHF2 group will be electron-deficient (positively charged). This inductive effect will withdraw electron density from the C3 position of the indole ring. Since the C3 position is the most electron-rich and typically the primary site for electrophilic attack in indoles, the CHF2 group will deactivate this position towards electrophiles compared to a methyl group. Conversely, the electron withdrawal may render the hydrogen atom of the CHF2 group slightly acidic, making it a potential weak hydrogen bond donor. nih.gov

A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution and is an excellent tool for predicting intermolecular interactions. The MEP is plotted onto the molecule's electron density surface, with colors indicating different potential values (typically red for negative potential, blue for positive potential, and green for neutral).

For a related compound, 3-methyl-indole, the MEP surface shows a negative potential (red) delocalized over the π-system of the five- and six-membered rings, highlighting its nucleophilic character. researchgate.net In 3-(Difluoromethyl)-1-methyl-1H-indole, this general feature would be preserved, but with significant modifications. The region around the two fluorine atoms would exhibit a strong negative potential, indicating their role as hydrogen bond acceptors. Concurrently, the electron-withdrawing nature of the fluorine atoms would create a region of positive electrostatic potential (a "σ-hole") on the hydrogen atom of the CHF2 group, making it a potential site for interaction with nucleophiles or hydrogen bond acceptors. researchgate.net

Mechanistic Studies of Synthetic Transformations

Computational chemistry is pivotal in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. nih.gov This allows for the calculation of activation energies, which determine reaction rates and help to explain why certain products are formed over others. researchgate.net

For synthetic routes producing or utilizing 3-(Difluoromethyl)-1-methyl-1H-indole, DFT calculations can be used to model the reaction pathways. For instance, in reactions involving the introduction of the difluoromethyl group, computational analysis can distinguish between different possible mechanisms, such as a radical-based versus a heterolytic process. nih.gov By locating the transition state structures for each proposed step and calculating the corresponding activation barriers, the most energetically favorable pathway can be determined. This approach has been successfully applied to understand the synthesis of difluoromethylated oxindoles, where DFT calculations showed that a radical-based ring closure was energetically more favorable than a heterolytic one. nih.gov A similar approach would be invaluable for optimizing the synthesis of the target indole compound.

The introduction of a difluoromethyl group into heterocyclic compounds often proceeds through a radical pathway. nih.gov Various reagents can serve as precursors to the difluoromethyl radical (•CHF2). Computational modeling can provide insight into these mechanisms by:

Calculating the stability of radical intermediates: The stability of the indole radical formed upon addition of •CHF2 to the indole precursor can be assessed.

Modeling the reaction cascade: In cascade reactions, where the initial radical addition triggers subsequent cyclizations or rearrangements, computational studies can map out the entire sequence of events. researchgate.net This has been demonstrated in the visible-light-induced radical cascade difluoromethylation/cyclization of unactivated alkenes to form polycyclic imidazoles. nih.gov

Explaining regioselectivity: DFT calculations can explain why the radical addition occurs at a specific position on the aromatic ring by comparing the activation energies for addition at different sites. nih.gov

Conformational Landscape and Energetics

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. libretexts.org For 3-(Difluoromethyl)-1-methyl-1H-indole, the most significant conformational flexibility arises from the rotation around the C3—C(CHF2) single bond.

The study of the conformational profile involves calculating the relative energies of different conformers to identify the most stable (lowest energy) arrangements. This is typically done by performing a potential energy scan, where the dihedral angle (in this case, N1-C2-C3-C(CHF2)) is systematically varied and the energy of the molecule is calculated at each step.

For the CHF2 group, key conformations would include those where the hydrogen atom is staggered or eclipsed relative to the bonds of the indole ring. The relative stability of these conformers is governed by a combination of steric hindrance and electronic effects, such as hyperconjugation. Studies on simple 1,3-difluorinated alkanes have shown that stabilizing σC–H → σ*C–F hyperconjugation interactions play a significant role in determining conformational preferences. nih.gov It is expected that the lowest energy conformer would maximize these stabilizing interactions while minimizing steric repulsion between the fluorine atoms and the indole ring. Molecular mechanics or DFT calculations can precisely quantify these energy differences and the barriers to rotation. nih.gov

Table 2: Representative Conformational Energy Profile for Rotation about the C3-CHF2 Bond (Hypothetical) This table illustrates the type of data generated from a potential energy scan, showing relative energies of key conformations.

| Conformer Description (Dihedral Angle) | Relative Energy (kJ/mol) | Population (%) |

|---|---|---|

| Staggered (H anti to C2-N1) | 0.00 | 75 |

| Eclipsed (H syn to C2-N1) | 5.0 | 15 |

| Staggered (H gauche to C2-N1) | 8.0 | 10 |

Spectroscopic Data Prediction and Validation

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For novel or less-studied compounds like 3-(Difluoromethyl)-1-methyl-1H-indole, theoretical calculations can provide valuable estimations of their spectral characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. While specific computational studies focused exclusively on 3-(Difluoromethyl)-1-methyl-1H-indole are not readily found in the surveyed literature, the methodologies applied to the parent indole scaffold and its derivatives provide a robust framework for such predictions.

The primary method for these theoretical investigations is Density Functional Theory (DFT), which has been successfully used to calculate the electron and geometric structures of indole and its analogs. researchgate.netmdpi.com Different functionals within DFT, such as B3LYP, are often employed with various basis sets (e.g., 6-311G**) to optimize the molecular geometry and predict spectroscopic data. researchgate.net These calculations can determine electronic properties, chemical shifts, and vibrational frequencies. researchgate.net

For instance, after geometry optimization, DFT calculations can be used to compute the electron spectra of indole compounds. researchgate.netmdpi.com The theoretical values are then often compared with available experimental data for validation, which lends confidence to the predictions for molecules where experimental data is unavailable. researchgate.netmdpi.com

Predicted Vibrational Frequencies (IR Spectroscopy)

Theoretical IR spectra are typically calculated using DFT methods. dtic.mil These calculations determine the vibrational frequencies corresponding to the different normal modes of the molecule. dtic.mil For indole derivatives, characteristic vibrational bands include N-H stretching, C-H stretching, and aromatic C=C stretching. researchgate.net In the case of 3-(Difluoromethyl)-1-methyl-1H-indole, theoretical calculations would focus on identifying the characteristic frequencies associated with the difluoromethyl group, in addition to the vibrations of the indole core.

Below is a table illustrating how predicted and experimental vibrational frequencies for a simple indole, based on data available for the parent compound, are typically presented. This serves as an example of how such data would be validated.

| Vibrational Mode | Experimental (cm⁻¹) |

| N-H Stretch | 3406 |

| Aromatic C-H Stretch | 3049, 3022 |

| Aromatic C=C Stretch | 1577, 1508 |

| C-C (in ring) Stretch | 1616, 1456 |

This table is illustrative and based on data for the parent indole compound. researchgate.net Specific frequencies for 3-(Difluoromethyl)-1-methyl-1H-indole would require dedicated computational studies.

Predicted Chemical Shifts (NMR Spectroscopy)

Computational methods, particularly DFT, are also employed to predict the ¹H and ¹³C NMR chemical shifts of indole derivatives. researchgate.net The accuracy of these predictions is often high, with calculated values showing good correlation with experimental data. researchgate.net For 3-(Difluoromethyl)-1-methyl-1H-indole, theoretical calculations would be particularly useful in assigning the chemical shifts of the protons and carbon of the difluoromethyl group, as well as the shifts of the methyl group and the indole ring atoms.

The following table provides an example of how predicted NMR data for a substituted indole might be presented.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | - | - |

| C2-H | - | - |

| C3-CHF₂ | - | - |

| C4-H | - | - |

| C5-H | - | - |

| C6-H | - | - |

| C7-H | - | - |

This is a representative table. Actual values would be generated from specific computational analysis of 3-(Difluoromethyl)-1-methyl-1H-indole.

Predicted Electronic Spectra (UV-Vis Spectroscopy)

Time-dependent DFT (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules, providing information on allowed electronic excitations and their oscillator strengths. For indole and its derivatives, the UV-Vis spectrum is characterized by π → π* transitions. researchgate.net Computational studies can predict the wavelengths of maximum absorption (λmax) and help in the interpretation of the experimental spectrum. researchgate.netmdpi.com The calculated UV absorption spectrum for the parent indole molecule shows that π-type excitations typically have low intensities. mdpi.com

An illustrative table for predicted UV-Vis data is shown below.

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| S₀ → S₁ | - | - |

| S₀ → S₂ | - | - |

This table illustrates the type of data obtained from TD-DFT calculations. Specific values for 3-(Difluoromethyl)-1-methyl-1H-indole would need to be computationally derived.

Potential Applications in Chemical Synthesis and Materials Science

Utilization as a Synthetic Building Block for Complex Molecules

The strategic incorporation of fluorine into organic molecules is a powerful tool for modulating properties like metabolic stability, lipophilicity, and binding affinity. acs.orgnih.gov As a result, fluorinated compounds like 3-(Difluoromethyl)-1-methyl-1H-indole serve as valuable synthetic building blocks for constructing more complex and functional molecular systems. semanticscholar.orgresearchgate.net

The 3-(difluoromethyl)-1H-indole core is a versatile platform for scaffold diversification. The indole (B1671886) ring itself can undergo various chemical transformations, allowing for the attachment of different functional groups at multiple positions. This adaptability makes it an important component for creating libraries of novel compounds. indole-building-block.comnih.gov For instance, research into potent antagonists for the serotonin (B10506) 5-HT6 receptor (a target for cognitive disorders) has utilized the 3-(difluoromethyl)-1H-indole scaffold as a starting point. nih.govresearchgate.net By modifying other parts of the molecule while retaining the core indole structure, scientists have designed and synthesized a range of derivatives to optimize biological activity. nih.govnih.gov This process of generating a family of related compounds from a common core is a fundamental strategy in both medicinal and materials chemistry. semanticscholar.org

In multi-step organic synthesis, building blocks provide pre-functionalized and structurally defined fragments that streamline the assembly of a complex target molecule. nih.gov The 3-(Difluoromethyl)-1-methyl-1H-indole molecule can be employed in coupling reactions or further functionalization steps to be integrated into larger, more elaborate structures. The synthesis of novel 5-HT6R antagonists, for example, involves multi-step sequences where a 3-(difluoromethyl)-1H-indole derivative is a key intermediate. nih.govnih.gov The presence of the difluoromethyl group is often established early in the synthesis, and this core unit is then carried through subsequent reactions to yield the final, complex product.

Contribution to Agrochemical Research as a Structural Motif (e.g., Fungicides)

The difluoromethyl group plays an indispensable role in the modern agrochemical industry, particularly in the development of highly effective fungicides. researchgate.netresearchgate.net This structural motif is a key component of a major class of fungicides known as succinate (B1194679) dehydrogenase inhibitors (SDHIs). nih.govccspublishing.org.cnresearchgate.net

While the most commercially successful SDHI fungicides are based on a pyrazole (B372694) ring, the fundamental principles of agrochemical design encourage the exploration of bioisosteric replacements to discover new active compounds. nih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological activities to a chemical compound. The indole ring can be considered a potential bioisostere of other aromatic heterocycles used in agrochemical scaffolds.

The core structural element in many leading SDHI fungicides is the 3-(difluoromethyl)-1-methyl-1H-pyrazole -4-carboxylic acid amide moiety. nih.govresearchgate.netwikipedia.org This fragment is present in numerous commercial products that are vital for crop protection. nih.govccspublishing.org.cn

| Fungicide Name | Developer | Year of Introduction (Approx.) | Core Moiety |

|---|---|---|---|

| Bixafen | Bayer | 2011 | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide |

| Fluxapyroxad | BASF | 2012 | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide |

| Isopyrazam | Syngenta | 2010 | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide |

| Sedaxane | Syngenta | 2011 | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide |

| Benzovindiflupyr | Syngenta | 2012 | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide |

Given the proven success of the 3-(difluoromethyl)-1-methyl fragment in these pyrazole-based fungicides, the design and synthesis of analogues containing a 3-(difluoromethyl)-1-methyl-1H-indole core represents a logical strategy for discovering novel agrochemicals. Such research would aim to determine if the indole scaffold can confer different or improved properties, such as a broader spectrum of activity or a different resistance profile. The synthesis of these indole analogues would involve established methods of organic chemistry, potentially starting from 3-(difluoromethyl)-1-methyl-1H-indole as a key building block. nih.gov

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological or chemical function. semanticscholar.org In a non-clinical, agrochemical research context, SAR studies on analogues of 3-(Difluoromethyl)-1-methyl-1H-indole would involve synthesizing a series of related compounds and evaluating their effects. indole-building-block.com

Key aspects of an SAR study for potential fungicidal activity would include:

Modifications to the Indole Ring: Introducing various substituents (e.g., halogens, alkyl, or alkoxy groups) at different positions on the benzene (B151609) portion of the indole nucleus to probe how these changes affect activity. nih.gov

Variations of the N-Methyl Group: Replacing the methyl group on the indole nitrogen with other alkyl groups to assess the impact of steric bulk and electronics in that region of the molecule.

Bioisosteric Replacement of the Difluoromethyl Group: While the -CHF2 group is often critical, replacing it with other groups like -CF3 or non-fluorinated moieties would help confirm its importance for the desired activity. nih.gov

These systematic modifications allow researchers to build a comprehensive understanding of the structural requirements for activity, guiding the design of more potent and effective compounds. semanticscholar.org Molecular docking simulations could further complement these experimental studies by predicting how the synthesized analogues bind to a target enzyme, such as succinate dehydrogenase. researchgate.netnih.gov

Exploration in Advanced Materials and Functional Molecules (e.g., Liquid Crystals, Optoelectronic Materials)

The unique electronic properties of aromatic heterocyclic compounds like indole make them attractive candidates for applications in materials science. bldpharm.com The fusion of a benzene ring with a pyrrole (B145914) ring gives indole an electron-rich aromatic system that can participate in π-π stacking and other non-covalent interactions crucial for the formation of ordered materials. The incorporation of fluorine atoms can further tune these properties, including electron affinity, molecular packing, and stability.

While specific research on 3-(Difluoromethyl)-1-methyl-1H-indole for advanced materials is not extensively documented, its structural features suggest exploratory potential. For instance, the design of liquid crystals often relies on molecules with a rigid core and flexible terminal chains. frontiersin.org The planar, rigid indole nucleus could serve as such a core. The introduction of the polar difluoromethyl group could influence the molecule's dipole moment and intermolecular interactions, which are critical factors in determining liquid crystalline behavior. frontiersin.org Similarly, in the field of optoelectronic materials (e.g., for use in OLEDs), indole derivatives are explored for their charge-transport and light-emitting properties. The electron-withdrawing nature of the difluoromethyl group could modulate the energy levels of the molecule's frontier orbitals (HOMO/LUMO), potentially leading to new materials with tailored electronic or optical characteristics.

Future Research Directions

Development of Novel and Sustainable Synthetic Methodologies

While methods for the synthesis of fluorinated indoles exist, future research should prioritize the development of more efficient, sustainable, and scalable routes to 3-(difluoromethyl)-1-methyl-1H-indole.

Electrochemical Synthesis : A significant area for development is the use of electrochemical methods. Recent studies have demonstrated the preparation of difluoromethylated indoles at the C-2 position using an electrochemical approach that is both catalyst- and oxidant-free. rsc.org Future work could adapt this green and efficient methodology for regioselective C-3 difluoromethylation of 1-methyl-1H-indole.

Photochemical Reactions : Photoinduced, catalyst-free difluoromethylation represents another sustainable frontier. The use of visible light to activate an electron donor-acceptor (EDA) complex between an indole (B1671886) derivative and a CF2H radical source has been shown to be effective for cyclization reactions. rsc.org Research could explore direct C-3 difluoromethylation using similar principles, avoiding the need for metal catalysts.

Continuous Flow Chemistry : The utilization of fluoroform (CHF3) as a difluoromethylating agent in continuous flow systems presents a highly atom-efficient and sustainable option. rsc.org Developing a flow protocol for the synthesis of 3-(difluoromethyl)-1-methyl-1H-indole could offer significant advantages in terms of safety, scalability, and reagent efficiency over traditional batch processes.

Late-Stage Functionalization : Creating methods for the direct, late-stage introduction of the difluoromethyl group onto the 1-methyl-1H-indole scaffold would be highly valuable. This approach simplifies the synthesis of complex derivatives by adding the crucial functional group at a final step.

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Key Research Challenge |

|---|---|---|

| Electrochemical Synthesis | Catalyst-free, oxidant-free, mild conditions, scalable. rsc.org | Achieving high regioselectivity for the C-3 position. |

| Photochemical Activation | Catalyst-free, uses visible light, tolerates various functional groups. rsc.org | Optimizing the EDA complex for direct C-3 functionalization. |

| Continuous Flow Chemistry | High atom economy (uses CHF3), enhanced safety, scalable. rsc.org | Managing the low reactivity of fluoroform effectively. |

| Late-Stage Functionalization | Rapid access to diverse analogues, synthetic efficiency. | Developing highly selective C-H activation and difluoromethylation protocols. |

Investigation of Underexplored Reactivity Profiles

The chemical behavior of 3-(difluoromethyl)-1-methyl-1H-indole is not fully explored. Future studies should focus on understanding and exploiting its unique reactivity.

Dearomatization Reactions : A promising area is the catalytic dearomatization of the indole core to access complex three-dimensional structures. researchgate.net The influence of the C-3 difluoromethyl substituent on the stability and subsequent reactivity of intermediates in dearomative processes, such as the synthesis of fluorinated spiroindolenines, warrants investigation. researchgate.net

Cyclization Cascades : The difluoromethyl group can participate in or influence cascade reactions. Research into photoinduced or electrophotocatalytic difluoromethylation followed by a cyclization cascade could lead to novel polycyclic indole structures. researchgate.net

C-F Bond Activation : While challenging, the selective activation and functionalization of the C-F bonds within the difluoromethyl group itself could provide a pathway to novel derivatives. rsc.org This would represent a significant advance in fluorinated compound synthesis.

Substitution and Coupling Reactions : The reactivity of other positions on the indole ring (e.g., C-2, C-4 to C-7) should be systematically studied. The electronic effect of the C-3 difluoromethyl group may influence the regioselectivity of electrophilic substitution, halogenation, or metal-catalyzed cross-coupling reactions. nih.gov

Advanced Spectroscopic Characterization Techniques

Thorough structural elucidation is critical for understanding the properties and reactivity of 3-(difluoromethyl)-1-methyl-1H-indole and its derivatives. Future work should leverage advanced spectroscopic methods, particularly those centered on the fluorine nucleus.

¹⁹F NMR Spectroscopy : As the number of fluorinated compounds grows, ¹⁹F NMR is an indispensable tool. researchgate.net Future studies should employ a ¹⁹F-centered NMR analysis, which uses the high resolution and sensitivity of the ¹⁹F nucleus as a spectroscopic probe. researchgate.netnih.gov

Multi-dimensional NMR : Advanced two-dimensional NMR techniques are essential for unambiguous structural assignment. ipb.pt Experiments such as ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) and ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy) can reveal long-range couplings and through-space interactions, providing detailed insights into the molecule's conformation and the spatial relationship between the difluoromethyl group and the rest of the indole scaffold. ipb.ptjeol.com

Isotopic Shift Analysis : The measurement of ¹³C-induced ¹⁹F isotopic shifts can provide valuable structural information, helping to confirm the connectivity around the fluorine atoms. nih.gov This data, combined with other NMR parameters, enables robust structure determination, even in complex mixtures, potentially eliminating the need for compound separation. rsc.org

Table 2: Advanced NMR Techniques for Characterization

| Technique | Information Provided | Application to Target Compound |

|---|---|---|

| ¹⁹F NMR | Direct observation of the fluorine environment, high sensitivity. researchgate.net | Confirming the presence and purity of the difluoromethyl group. |

| ¹H-¹³C HMBC | Connectivity between protons and carbons over 2-3 bonds. ipb.pt | Establishing the precise location of the difluoromethyl group at C-3. |

| ¹H-¹⁹F HOESY | Through-space correlations between protons and fluorine atoms. jeol.com | Determining the preferred conformation of the CF2H group relative to the indole ring. |

| ¹³C-induced ¹⁹F isotopic shifts | Confirms ¹³C-¹⁹F connectivity. nih.gov | Provides unambiguous evidence for the C-CF2H bond. |

Deeper Computational Modeling of Chemical Behavior

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to predict and rationalize the behavior of 3-(difluoromethyl)-1-methyl-1H-indole.

Reaction Mechanism Elucidation : DFT calculations can provide valuable insights into reaction mechanisms. researchgate.net Future computational studies could model the transition states of potential reactions, such as electrophilic substitution or dearomatization, to predict regioselectivity and diastereoselectivity. researchgate.netacs.org

Prediction of Spectroscopic Properties : Computational models can be used to predict NMR chemical shifts (¹H, ¹³C, ¹⁹F), which can then be compared with experimental data to confirm structural assignments.

Electronic Structure Analysis : Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels is crucial for understanding the compound's electronic properties. This information can predict its behavior in redox reactions and its potential suitability for applications in materials science. rsc.org

Conformational Analysis : The rotational barrier and preferred conformations of the difluoromethyl group can be modeled. Understanding these conformational preferences is important as they can influence the molecule's interaction with other chemical species or its packing in the solid state.

Expanded Non-Clinical Applications in Chemical and Material Sciences

Beyond its role as a potential building block in medicinal chemistry, 3-(difluoromethyl)-1-methyl-1H-indole could find applications in materials science, leveraging the unique properties imparted by the difluoromethyl group.

Organic Electronics : The introduction of fluorine atoms into conjugated systems is known to lower both HOMO and LUMO energy levels, which can facilitate electron injection and improve resistance to oxidative degradation. rsc.org Future research should investigate the electronic and photophysical properties of 3-(difluoromethyl)-1-methyl-1H-indole and its oligomers or polymers for potential use as n-type or ambipolar semiconductors in organic field-effect transistors (OFETs) or as components in organic light-emitting diodes (OLEDs). The effect of the difluoromethyl group on the electronic transition energy of the indole chromophore could be systematically studied. nih.gov

Fluorinated Polymers : The compound could serve as a monomer for the synthesis of novel fluorinated polymers. Such materials could possess unique properties, including thermal stability, chemical resistance, and specific optical or electronic characteristics.

Functional Dyes : The indole scaffold is a known chromophore. Investigating how the strongly electron-withdrawing difluoromethyl group alters the absorption and emission spectra of the indole system could lead to the development of new fluorescent probes or functional dyes for various sensing or imaging applications. nih.gov

Q & A

Q. What are the established synthetic methodologies for 3-(Difluoromethyl)-1-methyl-1H-indole, and how do reaction conditions influence yield?

Answer: The synthesis of fluorinated indoles typically involves multi-step reactions, including electrophilic substitution, palladium-catalyzed coupling, or nucleophilic fluorination. For example: